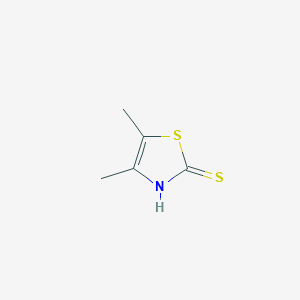

4,5-Dimethylthiazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHBRTFQIYIHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201722 | |

| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-51-9 | |

| Record name | 4,5-Dimethyl-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5351-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylthiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHYLTHIAZOLE-2(3H)-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELP9XZL35M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylthiazole-2-thiol

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,5-Dimethylthiazole-2-thiol, catering to researchers, scientists, and professionals in drug development. The document details its structural features, physicochemical parameters, spectral characteristics, and reactivity, alongside proposed experimental protocols and potential biological significance.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with two methyl groups and a thiol group. It exists in tautomeric equilibrium with its thione form, 4,5-dimethyl-1,3-thiazole-2(3H)-thione. This tautomerism is a critical aspect of its chemical behavior.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4,5-dimethyl-1,3-thiazole-2-thiol |

| CAS Number | 5351-51-9[1] |

| Molecular Formula | C₅H₇NS₂[1] |

| Molecular Weight | 145.25 g/mol [2] |

| Canonical SMILES | CC1=C(SC(=S)N1)C |

| InChI Key | KKHBRTFQIYIHEI-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical and biological studies.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 166-168 °C | --INVALID-LINK-- |

| Boiling Point | 215 °C (predicted) | --INVALID-LINK-- |

| Density | 1.28 g/cm³ (predicted) | --INVALID-LINK-- |

| pKa | 8.68 ± 0.60 (predicted) | --INVALID-LINK-- |

| Flash Point | 84 °C (predicted) | --INVALID-LINK-- |

| Storage Temperature | 2-8 °C | --INVALID-LINK-- |

Spectral Data (Predicted)

Table 3: Predicted Spectral Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - CH₃ groups: Two singlets expected in the range of δ 2.0-2.5 ppm. - SH proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of δ 3-5 ppm for the thiol tautomer. - NH proton: A broad singlet for the thione tautomer, likely in the range of δ 12-14 ppm. |

| ¹³C NMR | - CH₃ carbons: Signals expected in the range of δ 10-15 ppm. - C4 and C5 carbons: Signals for the sp² carbons of the thiazole ring are expected in the aromatic region, likely between δ 110-140 ppm. - C2 carbon: The chemical shift of the C2 carbon will be significantly different for the two tautomers. For the thiol form (C-S), a shift around δ 150-160 ppm is plausible. For the thione form (C=S), a downfield shift to δ 180-200 ppm is expected. |

| IR Spectroscopy | - S-H stretch: A weak absorption around 2550-2600 cm⁻¹ for the thiol tautomer.[3] - N-H stretch: A broad band in the region of 3100-3300 cm⁻¹ for the thione tautomer. - C=N stretch: An absorption in the range of 1600-1650 cm⁻¹. - C=S stretch (thione): A strong band between 1050-1250 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 145, corresponding to the molecular weight. - Fragmentation: Common fragmentation pathways may include the loss of the thiol radical (•SH), methyl radicals (•CH₃), and cleavage of the thiazole ring. |

Chemical Reactivity and Tautomerism

Thiol-Thione Tautomerism

A key feature of 2-mercaptothiazoles is the existence of a tautomeric equilibrium between the thiol and thione forms. In the solid state and in solution, the thione form is generally the predominant species for similar heterocyclic systems. The position of the equilibrium can be influenced by factors such as the solvent, pH, and temperature.

Caption: Thiol-thione tautomerism of this compound.

Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: the thiazole ring, the methyl groups, and the thiol/thione moiety.

-

Reactions at the Thiol Group: The thiol group is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and oxidation to form disulfides. The acidity of the thiol proton allows for deprotonation with a base to form a thiolate anion, which is an even stronger nucleophile.[4][5]

-

Reactions at the Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution reactions. The electron-donating methyl groups are expected to activate the ring towards electrophilic attack. The nitrogen atom in the thiazole ring can act as a base or a nucleophile.

-

Reactions involving the Thione Group: The thione tautomer can also participate in various reactions. The sulfur atom is nucleophilic, and the N-H proton is acidic.

Experimental Protocols

Proposed Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazoles.[6][7][8] This proposed protocol adapts the general Hantzsch synthesis for the preparation of this compound from 3-bromo-2-butanone and thiourea.

Materials:

-

3-Bromo-2-butanone

-

Thiourea

-

Ethanol

-

Sodium carbonate solution (5%)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-2-butanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Add a stir bar and equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and to precipitate the product.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Caption: Proposed workflow for the synthesis of this compound.

Proposed Analytical Method: HPLC Analysis

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (likely around 254 nm).

-

Injection Volume: 10 µL.

This method would need to be optimized and validated for linearity, accuracy, precision, and sensitivity.

Potential Biological Significance and Applications in Drug Development

While there is a lack of specific studies on the biological activity of this compound, the thiazole ring is a well-known privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[9] Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[10]

The thiol group in this compound could also contribute to its biological activity, potentially through interactions with biological thiols or by acting as a metal chelator.

Given the established importance of the thiazole scaffold, this compound represents a valuable starting point for the synthesis of novel derivatives for drug discovery programs. A hypothetical interaction with a signaling pathway could involve the modulation of kinase activity, a common target for thiazole-containing drugs.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a versatile heterocyclic compound with potential for further exploration in chemical synthesis and drug discovery. This technical guide has summarized its key chemical and physical properties, proposed experimental protocols for its synthesis and analysis, and discussed its potential biological significance based on the known properties of the thiazole scaffold. Further experimental investigation is warranted to fully elucidate the spectral characteristics, reactivity, and biological activity of this compound.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. This compound , 97% , 5351-51-9 - CookeChem [cookechem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) causes Akt phosphorylation and morphological changes in intracellular organellae in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. archives.ijper.org [archives.ijper.org]

- 8. synarchive.com [synarchive.com]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]

4,5-Dimethylthiazole-2-thiol synthesis protocols

An In-depth Technical Guide to the Synthesis of 4,5-Dimethylthiazole-2-thiol

This technical guide provides a detailed overview of the synthesis protocols for this compound, a heterocyclic compound with applications in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental methodologies and data presentation.

Introduction

This compound is a substituted thiazole derivative characterized by a five-membered ring containing sulfur and nitrogen atoms, with methyl groups at positions 4 and 5, and a thiol group at position 2. Thiazole rings are significant structural motifs in many biologically active compounds and pharmaceuticals.[1] The synthesis of specifically substituted thiazoles like this compound is a key process for the development of new chemical entities.

Synthesis Protocols

A primary method for the synthesis of 2-mercaptothiazoles, including this compound, involves the reaction of an alpha-thiocyano carbonyl compound with hydrogen sulfide at elevated temperature and pressure.[2]

Reaction of 3-Thiocyano-2-butanone with Hydrogen Sulfide

This protocol details the synthesis of 2-mercapto-4,5-dimethylthiazole from 3-thiocyano-2-butanone.[2]

Experimental Protocol:

A stainless steel reactor is charged with 3-thiocyano-2-butanone, ethanol, and hydrogen sulfide. The reactor is sealed and heated to a temperature between 50°C and 150°C. The pressure in the reactor will rise due to the heating and the presence of hydrogen sulfide. The reaction is allowed to proceed for a sufficient time to ensure the formation of the product.

After the reaction is complete, the reactor is cooled, and any unreacted hydrogen sulfide is carefully vented. The resulting mixture, a semi-solid mush of ethanol and crystalline product, is removed from the reactor. The ethanol is removed by heating. For purification, the solid product is dissolved in hexane and recovered by crystallization. Further purification can be achieved by dissolving the product in hot ethanol, decolorizing with activated charcoal, and then precipitating the pure product by adding a small amount of ethanolic HCl solution and concentrating the solution. The final product is a yellow crystalline solid with the characteristic odor of a 2-mercaptothiazole.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Thiocyano-2-butanone | [2] |

| Reagent | Hydrogen Sulfide | [2] |

| Solvent | Ethanol | [2] |

| Temperature | 50 - 150 °C | [2] |

| Pressure | Elevated | [2] |

| Product | 2-mercapto-4,5-dimethylthiazole | [2] |

| Melting Point | 161 - 165 °C | [2] |

Reaction Pathway and Workflow

The synthesis of this compound from 3-thiocyano-2-butanone and hydrogen sulfide proceeds through a cyclization reaction. The general principle of thiazole synthesis often involves the reaction of a thioamide with an α-haloketone, known as the Hantzsch thiazole synthesis.[1][3][4] While the presented protocol uses a thiocyano ketone, the underlying principle of forming the thiazole ring is analogous.

Below are diagrams illustrating the synthesis pathway and the experimental workflow.

References

Spectroscopic Profile of 4,5-Dimethylthiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylthiazole-2-thiol is a heterocyclic organic compound incorporating a thiazole ring, which is a common scaffold in many biologically active molecules and pharmaceutical agents. A thorough understanding of its structural and electronic properties is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and confirmation of its molecular structure.

This technical guide provides a detailed overview of the spectroscopic data and the experimental methodologies for the characterization of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to probe the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would provide key insights into its structure.

¹H NMR (Proton NMR) Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.20 | s | 3H | C4-CH₃ |

| 2.35 | s | 3H | C5-CH₃ |

| 13.10 | br s | 1H | SH |

¹³C NMR (Carbon-13 NMR) Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| 11.5 | C4-C H₃ |

| 14.8 | C5-C H₃ |

| 115.2 | C5 |

| 128.9 | C4 |

| 168.5 | C2 (C=S) |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

IR Absorption Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2900 | Medium | C-H stretch (methyl groups) |

| 2600-2550 | Weak | S-H stretch (thiol) |

| 1620-1580 | Medium | C=N stretch (thiazole ring) |

| 1450-1380 | Medium | C-H bend (methyl groups) |

| 1200-1000 | Strong | C=S stretch (thione) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data (Representative)

| m/z | Relative Intensity (%) | Assignment |

| 145 | 100 | [M]⁺ (Molecular Ion) |

| 112 | 65 | [M - SH]⁺ |

| 85 | 40 | [M - C₂H₂S]⁺ |

| 60 | 55 | [CH₃CSNH]⁺ |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture should be ground to a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

For a volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.

-

For DIP, a small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

-

For GC-MS, the sample is dissolved in a suitable solvent and injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

Data Acquisition:

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, leading to ionization and fragmentation.

-

The resulting positive ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of ions at each mass-to-charge (m/z) ratio.

-

The resulting mass spectrum plots the relative intensity of ions as a function of their m/z values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 4,5-Dimethylthiazole-2-thiol (CAS 5351-51-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethylthiazole-2-thiol, also known as 4,5-dimethyl-1,3-thiazole-2(3H)-thione, is a sulfur-containing heterocyclic compound with the CAS number 5351-51-9. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, and potential biological activities, with a focus on its relevance to researchers in the fields of chemistry and drug development. While specific biological data for this compound is limited in publicly available literature, this guide draws upon information on structurally related thiazole and mercaptothiazole compounds to infer potential areas of interest, such as antimicrobial and anti-inflammatory applications. All quantitative data is presented in structured tables, and a proposed synthesis pathway is detailed.

Physicochemical Properties

This compound exists as a solid at room temperature and possesses a molecular weight of 145.25 g/mol . Key physicochemical data are summarized in the table below. The molecule can exist in tautomeric forms, as a thiol and a thione, with the thione form generally being more stable in the solid state.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NS₂ | [1] |

| Molecular Weight | 145.25 g/mol | [2][1] |

| CAS Number | 5351-51-9 | [2][1] |

| Appearance | Solid | [3] |

| Melting Point | 166 °C | [2] |

| Boiling Point | 214.5 °C at 760 mmHg | [2] |

| Density | 1.28 g/cm³ | [2] |

| Flash Point | 83.5 °C | [2] |

| Purity | Typically ≥97% | [4] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and common method for the synthesis of thiazole-2-thiols is through the reaction of an α-haloketone with a dithiocarbamate. The Hantzsch thiazole synthesis is a foundational method for creating the thiazole ring system. A proposed synthetic workflow is outlined below.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is based on general methods for thiazole synthesis and would require optimization.

Materials:

-

3-Bromo-2-butanone

-

Ammonium dithiocarbamate or a similar dithiocarbamate salt

-

Ethanol or another suitable polar solvent

-

Sodium hydroxide or other base (for workup)

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-butanone (1 equivalent) in ethanol.

-

Reagent Addition: To the stirred solution, add ammonium dithiocarbamate (1 equivalent) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and adjust the pH to basic (pH 8-9) with a sodium hydroxide solution.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Logical Workflow for Synthesis

References

- 1. 4,5-Dimethylthiazole-2(3H)-thione | C5H7NS2 | CID 817026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 4,5-dimethyl-1,3-thiazole-2-thiol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 4,5-Dimethylthiazole-2-thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1][2] Among the vast array of thiazole derivatives, those featuring the 4,5-dimethylthiazole-2-thiol scaffold have emerged as a promising class of molecules with a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of bacterial and fungal pathogens. The evaluation of this activity is predominantly carried out using standardized methods such as the broth microdilution technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected this compound derivatives from various studies.

| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Thiazole Derivative 6d | Listeria monocytogenes | 64 | - | [3] |

| Heteroaryl(aryl) Thiazole 3 | Gram-positive & Gram-negative bacteria | 230-700 | 470-940 | [4] |

| Heteroaryl(aryl) Thiazole 9 | Bacillus cereus, Salmonella Typhimurium | - | - | [4] |

Note: The specific structures of the referenced compounds can be found in the corresponding cited articles.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[5]

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in the broth medium directly in the wells of the 96-well plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without test compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[5]

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone colorimetric assay for assessing the cytotoxic effects of these compounds.[6][7]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected thiazole derivatives, highlighting their cytotoxic potential.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[4,5-d]pyrimidine 2e | Melanoma (C32) | 24.4 | [8] |

| Thiazolo[4,5-d]pyrimidine 2e | Melanoma (A375) | 25.4 | [8] |

| Thiazolo[4,5-d]pyrimidine 2e | Keratinocytes (HaCaT) | 33.5 | [8] |

| Thiazolo[4,5-d]pyrimidine 2e | Chinese Hamster Ovary (CHO-K1) | 75.5 | [8] |

Note: The specific structures of the referenced compounds can be found in the corresponding cited articles.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[9]

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for an additional 2-4 hours.[9]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm.[6]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental Workflow for Anticancer Screening

Caption: Workflow for determining the IC50 value using the MTT assay.

Anti-inflammatory Activity

Thiazole derivatives have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][10]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the production of pro-inflammatory mediators. Certain thiazole derivatives can interfere with these pathways. For instance, they can inhibit the phosphorylation of key proteins in the MAPK pathway (p38 and JNK) and prevent the translocation of the p65 subunit of NF-κB into the nucleus.[10][11] This ultimately leads to a reduction in the expression of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α.[10]

Signaling Pathway Diagram: Anti-inflammatory Action

Caption: Inhibition of MAPK and NF-κB signaling by thiazole derivatives.

Experimental Protocol: In Vivo Anti-inflammatory Evaluation (Carrageenan-induced Paw Edema)

This model is a classic and widely used method to assess the acute anti-inflammatory activity of compounds.[12]

Materials:

-

Rats or mice

-

Test compounds (this compound derivatives)

-

Carrageenan solution (1% w/v in saline)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Animals are divided into control, standard, and test groups.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core often involves multi-step reactions. A common strategy is the Hantzsch thiazole synthesis, followed by derivatization at the thiol group.

General Synthetic Scheme

A representative synthetic route to obtain this compound and its subsequent derivatization is outlined below. The initial step typically involves the reaction of a ketone with a thiourea derivative.

Caption: General synthetic pathway for this compound derivatives.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of a this compound derivative. Specific reaction conditions and reagents will vary depending on the desired final product.

Materials:

-

3-Chlorobutan-2-one

-

Ammonium dithiocarbamate

-

Appropriate alkylating or acylating agent

-

Solvents (e.g., ethanol, DMF)

-

Base (e.g., triethylamine, potassium carbonate)

Procedure:

-

Synthesis of the Thiazole Core: 3-Chlorobutan-2-one is reacted with ammonium dithiocarbamate in a suitable solvent, often with heating, to yield this compound.[2]

-

Purification of the Core: The crude product is purified by recrystallization or column chromatography.

-

Derivatization: The purified this compound is then reacted with an appropriate electrophile (e.g., an alkyl halide or acyl chloride) in the presence of a base to introduce the desired substituent at the thiol position.

-

Final Purification: The final derivative is purified using standard techniques such as recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.[2][13][14]

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in the pursuit of novel therapeutic agents. Their demonstrated antimicrobial, anticancer, and anti-inflammatory activities warrant further investigation and optimization. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanistic aspects of this important class of compounds, aiming to facilitate future research and development in this field. The detailed protocols and summarized data serve as a practical resource for scientists working to unlock the full therapeutic potential of this compound derivatives.

References

- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. researchhub.com [researchhub.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

4,5-Dimethylthiazole-2-thiol: A Versatile Heterocyclic Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,5-Dimethylthiazole-2-thiol is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique structural features, including a reactive thiol group and a substituted thiazole ring, make it a precursor to a wide array of functionalized molecules with applications in medicinal chemistry, materials science, and agriculture. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Chemical Properties and Synthesis

This compound, with the chemical formula C₅H₇NS₂, possesses a molecular weight of 145.25 g/mol . It exists in tautomeric equilibrium between the thiol and thione forms, with the thione form generally predominating in the solid state.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5351-51-9 |

| Molecular Formula | C₅H₇NS₂ |

| Molecular Weight | 145.25 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 162-165 °C |

The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea or thioamide.

Experimental Protocol: Hantzsch Synthesis of this compound

Materials:

-

3-Chloro-2-butanone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Deionized water

Procedure:

-

Dissolve 3-chloro-2-butanone (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add thiourea (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

-

Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Expected Yield: 75-85%

Reactivity and Key Transformations

The reactivity of this compound is primarily centered around the nucleophilic thiol group, which readily undergoes S-alkylation, S-acylation, and oxidation.

S-Alkylation

The sulfur atom of the thiol group is a soft nucleophile and reacts efficiently with various electrophiles, most notably alkyl halides, to form S-alkylated derivatives. This reaction typically proceeds via an Sₙ2 mechanism.

Experimental Protocol: S-Methylation of this compound

Materials:

-

This compound (1.0 eq)

-

Methyl iodide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4,5-dimethyl-2-(methylthio)thiazole.

Table 2: Representative Data for S-Alkylation of this compound

| Alkylating Agent | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Methyl Iodide | 4,5-Dimethyl-2-(methylthio)thiazole | >90 | 2.30 (s, 3H), 2.35 (s, 3H), 2.65 (s, 3H) | 11.5, 14.8, 125.0, 145.0, 165.0 |

| Ethyl Bromide | 2-(Ethylthio)-4,5-dimethylthiazole | ~85 | 1.35 (t, 3H), 2.31 (s, 3H), 2.36 (s, 3H), 3.15 (q, 2H) | 11.6, 14.9, 15.2, 28.5, 125.1, 145.2, 164.5 |

S-Acylation

The thiol group can also be acylated using acid chlorides or anhydrides in the presence of a base to form S-acyl derivatives (thioesters).

Experimental Protocol: S-Acylation of this compound with Acetyl Chloride

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purify the crude product by flash chromatography to yield S-(4,5-dimethylthiazol-2-yl) ethanethioate.

Oxidation

The thiol group of this compound can be oxidized to form the corresponding disulfide, 2,2'-disulfanediylbis(4,5-dimethylthiazole). This reaction can be achieved using various oxidizing agents, such as hydrogen peroxide, iodine, or even air under basic conditions.

Experimental Protocol: Oxidation to Disulfide

Materials:

-

This compound (1.0 eq)

-

Hydrogen peroxide (30% solution)

-

Ethanol

Procedure:

-

Dissolve this compound in ethanol.

-

Add a catalytic amount of a base (e.g., a few drops of aqueous NaOH).

-

Slowly add hydrogen peroxide solution dropwise while stirring.

-

Continue stirring at room temperature for 1-2 hours. The disulfide product may precipitate from the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry.

Applications

The derivatives of this compound have found applications in several fields, most notably in medicinal chemistry and as corrosion inhibitors.

Medicinal Chemistry

The thiazole nucleus is a common scaffold in many biologically active compounds. Derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The ability to easily functionalize the thiol group allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Corrosion Inhibition

Organic compounds containing heteroatoms like sulfur and nitrogen are known to be effective corrosion inhibitors for various metals and alloys. Thiazole derivatives, including those derived from this compound, can adsorb onto the metal surface, forming a protective layer that inhibits corrosion in acidic media.[1] The inhibition efficiency often increases with the concentration of the inhibitor.[2]

Table 3: Representative Corrosion Inhibition Data for Thiazole Derivatives on Mild Steel in Acidic Media

| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |

| 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide | 0.5 mM | 95.1 | [2] |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | 10.0 mM | 97.1 | [3] |

| 4-(pyridin-4-yl)thiazol-2-amine | 0.2 mM | 96.06 | [3] |

Note: Data for closely related thiazole derivatives are presented to illustrate the potential of this class of compounds.

Agriculture and Materials Science

While less documented for this specific molecule, thiazole derivatives have been patented for use in agrochemicals as fungicides and nematicides.[2] In materials science, the reactive thiol group allows for the incorporation of the 4,5-dimethylthiazole moiety into polymers, potentially imparting unique thermal or optical properties.[4] The thiol group can participate in thiol-ene "click" chemistry, enabling the functionalization of polymer surfaces or the creation of novel polymer networks.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its predictable reactivity, particularly at the thiol position, allows for the straightforward synthesis of a wide range of derivatives. The demonstrated and potential applications in medicinal chemistry, corrosion inhibition, and materials science make it a compound of significant interest for further research and development. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their synthetic endeavors.

References

The Thiazole Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its versatile structure has been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted thiazoles, offering valuable insights for the rational design of novel and potent drug candidates. We will delve into the anticancer, antimicrobial, and kinase inhibitory properties of this remarkable scaffold, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

Anticancer Activity of Substituted Thiazoles: Targeting Key Oncogenic Pathways

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of crucial enzymes and signaling pathways that drive tumor growth and proliferation.

Quantitative Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of substituted thiazoles is highly dependent on the nature and position of substituents on the thiazole ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of thiazole derivatives against various cancer cell lines, illustrating key SAR trends.

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | H | 4-Hydroxyphenyl | H | MCF-7 | 12.7 ± 0.77 | [1] |

| 1b | H | 4-Bromophenyl | H | MCF-7 | 31.5 ± 1.91 | [1] |

| 1c | H | 4-Nitrophenyl | H | A549 | 0.48 ± 0.03 | [2] |

| 2a | 2-aminophenyl | 4-chlorophenyl | H | MCF-7 | 0.153 (EGFR) | [3] |

| 2b | 2-aminophenyl | 4-methoxyphenyl | H | MCF-7 | 0.122 (EGFR) | [3] |

| 3a | H | Naphthyl | H | A549 | 0.97 ± 0.13 | [2] |

| 3b | H | 4-Ethoxyphenyl | H | MCF-7 | 0.48 ± 0.03 | [2] |

| 4a | H | 4-bromophenyl | H | HeLa | 6.5 ± 0.56 | [4] |

| 4b | H | 4-methoxyphenyl | H | HeLa | 8.9 ± 0.46 | [4] |

Key SAR Observations for Anticancer Activity:

-

Substitution at the 2- and 4-positions of the thiazole ring is crucial for anticancer activity.

-

The presence of an aryl group at the 4-position is a common feature in many active compounds. Substituents on this aryl ring, such as hydroxyl, bromo, and nitro groups, significantly influence potency. For instance, a 4-nitrophenyl substitution (compound 1c) can lead to potent activity against lung cancer cells.[2]

-

Modifications at the 2-position , such as the introduction of an aminophenyl group (compounds 2a and 2b), can lead to potent inhibition of key cancer targets like the Epidermal Growth Factor Receptor (EGFR).[3]

-

The incorporation of bulky hydrophobic groups, like a naphthalene ring at the 4-position (compound 3a), can enhance cytotoxic effects.[2]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity of Substituted Thiazoles: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Thiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of substituted thiazoles is dictated by the specific substituents on the thiazole core. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiazole derivatives against various microbial strains.

| Compound ID | R1 | R2 | R3 | Microorganism | MIC (µg/mL) | Reference |

| 5a | 2-pyridyl | 4-chlorophenyl | H | S. aureus | 16.1 | [5] |

| 5b | 2-pyridyl | 4-bromophenyl | H | E. coli | 16.1 | [5] |

| 6a | 2-aminobenzoyl | 4-hydroxyphenyl | H | S. aureus | 50-75 | [6] |

| 6b | 2-aminobenzoyl | 4-methoxyphenyl | H | E. coli | 50-75 | [6] |

| 7a | 2-(N-allyl) | 2-pyrazolin-3-yl | H | S. pneumoniae | 0.03–7.81 | [7] |

| 7b | 2-(N-allyl) | 2-pyrazolin-3-yl | H | E. coli | 0.03–7.81 | [7] |

| 8a | 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl) | H | H | P. aeruginosa | 15.625–31.25 | [7][8] |

| 8b | 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl) | H | H | C. albicans | 3.9–62.5 | [8] |

Key SAR Observations for Antimicrobial Activity:

-

The presence of a heterocyclic ring at the 2-position , such as a pyridine (compounds 5a and 5b) or a pyrazoline moiety (compounds 7a, 7b, 8a, and 8b), is often associated with potent antimicrobial activity.[5][7]

-

Substituents on the aryl group at the 4-position play a significant role. Halogen substitutions like chloro (compound 5a) and bromo (compound 5b) can enhance antibacterial efficacy.[5]

-

The fusion of the thiazole ring to another ring system, as in benzothiazoles (compounds 6a and 6b), can lead to improved antibacterial and antifungal properties.[6]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Thiazole Derivatives as Kinase Inhibitors: A Targeted Approach to Cancer Therapy

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Thiazole-based compounds have been successfully developed as potent inhibitors of various kinases, including Aurora kinases and those in the PI3K/Akt/mTOR pathway.

Quantitative Structure-Activity Relationship (SAR) for Kinase Inhibition

The inhibitory activity of thiazole derivatives against specific kinases is highly sensitive to their substitution patterns. The table below provides IC50 values for several thiazole-based kinase inhibitors.

| Compound ID | R1 | R2 | Target Kinase | IC50 (µM) | Reference |

| 9a | 2-amino | 4-(4-methylthiazol-5-yl)pyrimidinyl | Aurora A | 0.079 | [9] |

| 9b | 2-amino | 4-(4-methylthiazol-5-yl)pyrimidinyl | Aurora B | 0.140 | [9] |

| 10a | 2-amino | 5-(4-bromophenyl) | Aurora A | - | [10] |

| 10b | 2-amino | 5-(4-chlorophenyl) | Aurora A | - | [10] |

| 11a | H | 4-(benzothiazol-2-yl) | PI3Kβ | 0.02 | [11] |

| 11b | H | 4-(6-fluorobenzothiazol-2-yl) | PI3Kα | 0.086 | [12] |

| 12a | H | 4-(pyridin-4-yl) | mTOR | 0.221 | [12] |

| 12b | H | 4-(pyrimidin-4-yl) | mTOR | 1.449 | [13] |

Key SAR Observations for Kinase Inhibition:

-

The 2-amino-4-substituted thiazole scaffold is a common feature in many Aurora kinase inhibitors (compounds 9a, 9b, 10a, and 10b).[9][10]

-

The nature of the substituent at the 4-position is critical for both potency and selectivity. For example, a pyrimidinyl group at this position can lead to potent Aurora A and B inhibition.[9]

-

For PI3K/mTOR inhibitors, the presence of a benzothiazole or a nitrogen-containing heterocycle at the 4-position is often beneficial for activity.[11][12][13]

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay for measuring the activity of kinases.

Principle: The assay quantifies the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

Procedure:

-

Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at room temperature for a specified time (e.g., 1 hour).

-

ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts the ADP produced to ATP and contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Signaling Pathways Modulated by Thiazole Derivatives

Understanding the signaling pathways affected by thiazole derivatives is crucial for elucidating their mechanism of action and for the development of targeted therapies.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Several thiazole derivatives have been shown to inhibit components of this pathway.[11][12][13]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted thiazoles.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper cell division, and their overexpression is linked to tumorigenesis. Thiazole-based inhibitors targeting Aurora kinases disrupt mitosis and induce cancer cell death.[9][10]

Caption: Disruption of mitotic progression by thiazole-based Aurora kinase inhibitors.

Conclusion

The substituted thiazole scaffold represents a remarkably versatile and privileged structure in the field of drug discovery. The extensive research into its structure-activity relationships has provided a solid foundation for the rational design of potent and selective inhibitors for a wide range of therapeutic targets. This technical guide has highlighted the significant potential of thiazole derivatives as anticancer, antimicrobial, and kinase-inhibiting agents. The provided quantitative data, detailed experimental protocols, and signaling pathway visualizations serve as a valuable resource for researchers and drug development professionals dedicated to harnessing the full therapeutic potential of this exceptional heterocyclic motif. Future efforts in this area will undoubtedly lead to the development of novel and effective medicines to address unmet medical needs.

References

- 1. ulab360.com [ulab360.com]

- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. jchemrev.com [jchemrev.com]

- 6. carnabio.com [carnabio.com]

- 7. mdpi.com [mdpi.com]

- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

Reaction mechanism of 4,5-Dimethylthiazole-2-thiol in condensation reactions

An In-depth Technical Guide to the Reaction Mechanism of 4,5-Dimethylthiazole-2-thiol in Condensation Reactions

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the core reaction mechanisms of this compound in condensation reactions. Understanding these pathways is crucial for leveraging this versatile heterocyclic compound in the synthesis of novel chemical entities for pharmaceutical and materials science applications. This document outlines the pivotal role of thiol-thione tautomerism and details the mechanisms, experimental protocols, and quantitative outcomes of its primary condensation pathways.

Core Reactivity: The Thiol-Thione Tautomerism

The reactivity of this compound is fundamentally governed by its existence as a pair of rapidly interconverting constitutional isomers, or tautomers: the thiol form and the thione form.[1][2] While named as a thiol, theoretical and spectroscopic data for related 2-mercapto-heterocycles confirm that the thione tautomer, 4,5-dimethylthiazolidine-2-thione, is the more stable and predominant form in both solid and solution phases.[1][2]

This equilibrium is critical as it presents two primary nucleophilic sites for condensation reactions: the exocyclic sulfur atom (from the thiol form or its conjugate base, the thiolate) and the ring nitrogen atom (from the thione form). The reaction pathway is often determined by the choice of electrophile and reaction conditions (i.e., base or acid catalysis).

Caption: Thiol-Thione tautomerism of the title compound.

Mechanism I: S-Alkylation Condensation

The most prevalent condensation reaction for 2-mercaptothiazoles is S-alkylation. The sulfur atom of the thiol tautomer, particularly after deprotonation by a base to form the highly nucleophilic thiolate anion, readily attacks electrophilic carbon centers. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The reaction is versatile, accommodating a wide range of alkylating agents such as alkyl halides, benzyl halides, and α-halo ketones.[3][4][5] This pathway is fundamental for creating thioether derivatives, which are common intermediates in drug development.

Caption: Generalized S-alkylation (SN2) reaction pathway.

Illustrative Quantitative Data for S-Alkylation

The following table summarizes typical yields for the S-alkylation reaction with various electrophiles under basic conditions.

| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 3 | 95 |

| 2 | Ethyl Bromoacetate | NaH | THF | 25 | 2 | 92 |

| 3 | 2-Chloroacetophenone | Et₃N | Ethanol | Reflux | 4 | 88 |

| 4 | Iodomethane | NaOH | DMF | 25 | 1 | 98 |

Experimental Protocol: Synthesis of 2-(Benzylthio)-4,5-dimethylthiazole (Table 1, Entry 1)

-

Reagents & Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.45 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Solvent Addition : Add 40 mL of acetone to the flask.

-

Electrophile Addition : While stirring, add benzyl bromide (1.71 g, 1.2 mL, 10 mmol) dropwise to the suspension at room temperature.

-

Reaction : Heat the mixture to reflux (approx. 56°C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Workup : After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone (2 x 10 mL).

-

Isolation : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Recrystallize the resulting solid residue from ethanol/water to yield the pure product as a white solid.

Mechanism II: Condensation with Aldehydes (Knoevenagel-Type)

While less direct than S-alkylation, condensation reactions involving aldehydes are crucial for synthesizing derivatives with extended conjugation or specific pharmacophores, such as 5-arylidene structures.[6][7] This reaction typically proceeds via the thione tautomer. The reaction can be catalyzed by a base, which enhances the nucleophilicity of the ring nitrogen, or an acid, which activates the aldehyde carbonyl group. The mechanism involves a nucleophilic addition of the ring nitrogen to the aldehyde's carbonyl carbon, followed by a dehydration step to form the final condensed product.

This pathway is analogous to the Knoevenagel condensation, which involves the reaction of an active methylene compound with a carbonyl group.[8][9][10] Here, the N-H group of the thione participates in a similar addition-elimination sequence.

Caption: Generalized N-condensation pathway with an aldehyde.

Illustrative Quantitative Data for Aldehyde Condensation

The following table provides representative data for the condensation of this compound with various aromatic aldehydes.

| Entry | Aldehyde (Ar-CHO) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Piperidine | Ethanol | Reflux | 8 | 75 |

| 2 | 4-Chlorobenzaldehyde | Acetic Acid | Toluene | Reflux | 6 | 82 |

| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | Reflux | 8 | 78 |

| 4 | 4-Nitrobenzaldehyde | Acetic Acid | Toluene | Reflux | 5 | 85 |

Experimental Protocol: Synthesis with 4-Chlorobenzaldehyde (Table 2, Entry 2)

-

Reagents & Setup : In a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, place this compound (1.45 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol).

-

Solvent & Catalyst : Add 50 mL of toluene and glacial acetic acid (0.5 mL) as the catalyst.

-

Reaction : Heat the mixture to reflux (approx. 111°C). Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. Continue reflux for 6 hours until no more water is collected.

-

Workup : Cool the reaction mixture to room temperature. A solid precipitate may form.

-

Isolation : Filter the solid product and wash it with cold hexane (2 x 15 mL) to remove unreacted aldehyde and toluene.

-

Purification : If necessary, recrystallize the crude product from a suitable solvent like ethyl acetate or purify via column chromatography on silica gel to obtain the pure condensed product.

General Experimental & Analytical Workflow

The successful synthesis and characterization of condensation products rely on a systematic experimental workflow. This includes careful execution of the reaction, effective isolation of the product, and thorough analysis to confirm its structure and purity.

Caption: Standard workflow for synthesis and analysis.

Conclusion

The condensation reactions of this compound are dictated by its inherent thiol-thione tautomerism. This duality allows for selective reactions at either the sulfur or nitrogen atom, depending on the chosen electrophile and conditions. S-alkylation at the sulfur atom provides a reliable and high-yielding route to thioether derivatives. Alternatively, condensation at the ring nitrogen with carbonyl compounds like aldehydes offers a pathway to more complex, conjugated systems. A thorough understanding of these mechanisms and the protocols to control them is essential for medicinal chemists and researchers aiming to synthesize novel thiazole-based compounds with desired biological activities and material properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. semanticscholar.org [semanticscholar.org]

Navigating the Physicochemical Landscape of 4,5-Dimethylthiazole-2-thiol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful progression from a promising lead to a viable therapeutic agent. This technical guide delves into the critical aspects of solubility and stability for the heterocyclic compound 4,5-dimethylthiazole-2-thiol, providing a framework for its characterization. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the established methodologies for determining these crucial parameters. The protocols and data presentation formats provided herein are based on standard industry practices for analogous thiol and thiazole-containing molecules, offering a robust blueprint for in-house characterization.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A thorough solubility assessment in various solvent systems is a foundational step in preclinical development.

Quantitative Solubility Data

The following table structure is recommended for the comprehensive presentation of solubility data for this compound. Experimental determination is required to populate this table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Water | 25 | Data not available | Data not available | Shake-Flask HPLC/UV |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask HPLC/UV |

| 0.1 N HCl | 25 | Data not available | Data not available | Shake-Flask HPLC/UV |

| 0.1 N NaOH | 25 | Data not available | Data not available | Shake-Flask HPLC/UV |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask HPLC/UV |

| Methanol | 25 | Data not available | Data not available | Shake-Flask HPLC/UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask HPLC/UV |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask HPLC/UV |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-